N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
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Overview
Description
(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated dimethoxyphenyl group and a tetrazolylsulfanyl ethylamine moiety
Preparation Methods
The synthesis of (3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multi-step organic reactions. The process begins with the chlorination of a dimethoxybenzene derivative, followed by the introduction of a methyl group. The next step involves the synthesis of the tetrazolylsulfanyl ethylamine moiety, which is then coupled with the chlorinated dimethoxyphenyl intermediate under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated site, using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE can be compared with similar compounds such as dichloroanilines and methoxyphenethylamines. While dichloroanilines are primarily used in the production of dyes and herbicides , methoxyphenethylamines are utilized in the synthesis of various organic compounds . The unique combination of a chlorinated dimethoxyphenyl group and a tetrazolylsulfanyl ethylamine moiety in (3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLSULFANYL]ETHYL})AMINE distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN5O2S |
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Molecular Weight |
343.83 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H18ClN5O2S/c1-19-13(16-17-18-19)22-5-4-15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7,15H,4-5,8H2,1-3H3 |
InChI Key |
GHILPSQQIFOCSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OC)OC |
Origin of Product |
United States |
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